Asc-JM-17 - 1039760-91-2

Asc-JM-17

Catalog Number: EVT-1596319
CAS Number: 1039760-91-2
Molecular Formula: C28H32O6
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ASC-JM-17 is a small-molecule compound recognized for its role as an activator of the nuclear factor erythroid 2-related factor 1 and 2 pathways, which are crucial for regulating cellular responses to oxidative stress and maintaining proteostasis. This compound has garnered attention in the context of neurodegenerative diseases, particularly those associated with polyglutamine expansions, such as spinal and bulbar muscular atrophy and spinocerebellar ataxia type 3.

Source and Classification

ASC-JM-17 is derived from curcumin analogs, specifically designed to enhance its bioactivity and therapeutic potential. It falls under the category of investigational drugs, primarily classified as a small molecule with antioxidant properties. The compound's chemical formula is C28H32O6C_{28}H_{32}O_{6}, and it has a molecular weight of approximately 464.56 g/mol .

Synthesis Analysis

The synthesis of ASC-JM-17 involves several steps utilizing commercially available starting materials. Key components include 3,4-dimethoxybenzaldehyde and cyclobutylmethyl ketone. The synthetic route typically includes reactions such as aldol condensation, followed by various purification processes to yield the final product in high purity .

Chemical Reactions Analysis

ASC-JM-17 undergoes several chemical reactions that are critical for its mechanism of action:

  1. Ubiquitylation: ASC-JM-17 promotes the ubiquitylation of target proteins, facilitating their recognition and degradation by the proteasome.
  2. Proteasome-mediated clearance: The compound enhances the expression of proteasome components, leading to increased proteolytic activity .
  3. Antioxidant enzyme induction: It stimulates the expression of various antioxidant enzymes such as heme oxygenase-1 and superoxide dismutase in response to oxidative stress .
Mechanism of Action

The mechanism of action of ASC-JM-17 primarily involves the activation of Nrf1 and Nrf2 pathways. Upon treatment with ASC-JM-17:

  • Nrf2 Activation: The compound stabilizes Nrf2 by inhibiting its degradation via Keap1-mediated ubiquitination. This leads to nuclear translocation of Nrf2, where it activates genes encoding antioxidant enzymes .
  • Enhancement of Proteostasis: By activating heat shock factor 1 alongside Nrf pathways, ASC-JM-17 enhances cellular proteostasis, thereby reducing toxic protein aggregates associated with neurodegenerative diseases .
Physical and Chemical Properties Analysis

ASC-JM-17 exhibits several notable physical and chemical properties:

  • Solubility: Poorly soluble in water (0.000195 mg/mL), which may affect its bioavailability .
  • LogP: Approximately 5.28 to 6.12, indicating significant lipophilicity that facilitates membrane permeability.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
Applications

ASC-JM-17 has potential applications in scientific research and therapeutic development:

  • Neurodegenerative Disease Treatment: Its ability to activate protective cellular pathways positions it as a candidate for treating diseases characterized by protein misfolding and aggregation, such as spinal and bulbar muscular atrophy and spinocerebellar ataxia type 3 .
  • Oxidative Stress Research: As an Nrf1/Nrf2 activator, it serves as a valuable tool for studying oxidative stress responses in various cellular models.
Molecular Mechanisms of Action

Nuclear Respiratory Factor 1 (NRF1) Agonism and Transcriptional Regulation

Asc-JM-17 [(1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione] is a synthetic curcumin analog that activates NRF1 (Nuclear factor erythroid-derived 2-related factor 1; NFE2L1), an endoplasmic reticulum (ER)-resident transcription factor critical for proteasome biogenesis. Under proteotoxic stress, Asc-JM-17 triggers cleavage of full-length NRF1 (110–130 kDa) into its active 75-kDa isoform, enabling nuclear translocation. This active fragment binds Antioxidant Response Elements (AREs) in the promoter regions of proteasome subunit genes, initiating their transcription [2] [8] [9].

Key transcriptional targets include:

  • 20S core particle subunits: PSMA4, PSMB1, PSMB5
  • 19S regulatory particle subunits: PSMC1, PSMD14
  • Immunoproteasome component: PSME1 [2]

Table 1: Asc-JM-17-Mediated Upregulation of Proteasome Subunits

Proteasome ComponentSubunit GeneFold IncreaseFunction
20S core particlePSMA42.1 ± 0.3α-ring formation
20S core particlePSMB51.9 ± 0.2β5 catalytic activity
19S regulatory particlePSMC12.3 ± 0.4ATPase unfolding
19S regulatory particlePSMD142.0 ± 0.3Deubiquitination
ImmunoproteasomePSME11.8 ± 0.211S regulatory cap

Modulation of Androgen Receptor Degradation Pathways

In polyglutamine disorders like SBMA, Asc-JM-17 accelerates ubiquitin-proteasome system (UPS)-mediated degradation of mutant androgen receptor (AR). In SBMA patient-derived fibroblasts (68 CAG repeats), Asc-JM-17 reduces steady-state AR levels by 60–70% in the presence of dihydrotestosterone (DHT). Cycloheximide chase assays confirm a 50% reduction in mutant AR half-life (from 8.2 ± 0.4 h to 4.1 ± 0.3 h), attributable to enhanced ubiquitylation [2] [9].

Mechanistically, Asc-JM-17:

  • Increases E3 ubiquitin ligase activity toward AR
  • Promotes proteasomal degradation blocked by epoxomicin (proteasome inhibitor)
  • Operates independently of ligand presence, reducing AR in DHT-free conditions [2]

Compared to the analog ASC-J9, Asc-JM-17 exhibits 3-fold greater potency (EC~50~ = 0.8 μM vs. 2.5 μM) in AR degradation, attributed to its cyclobutylmethyl group enhancing metabolic stability [7] [9].

Table 2: Androgen Receptor Degradation by Asc-JM-17 in Disease Models

Experimental SystemAR ReductionHalf-Life ChangeKey Mechanism
SBMA patient fibroblasts65 ± 7%8.2 h → 4.1 hUbiquitylation ↑
AR97Q mouse model58 ± 5% (muscle)Not measuredProteasome activity ↑
Fly SBMA modelEye degeneration ↓ 80%Not applicableCncC (Nrf1/2 ortholog) dependent

Activation of NRF2-Mediated Antioxidant Response Elements

Asc-JM-17 activates NRF2 (NFE2L2), inducing transcription of cytoprotective genes via Antioxidant Response Elements (AREs). In reporter assays, it increases ARE-driven luciferase expression by 4.2-fold at 1 μM, outperforming curcumin (1.8-fold) and dimethyl fumarate (2.5-fold) [2] [4] [6].

Key antioxidant targets include:

  • Heme oxygenase-1 (HO-1): 3.5-fold increase
  • NAD(P)H quinone oxidoreductase 1 (NQO1): 3.1-fold increase
  • Superoxide dismutase 2 (SOD2): 2.8-fold increase (mitochondrial-specific) [4] [10]

In spinocerebellar ataxia type 3 (SCA3) models, Asc-JM-17 (1 μM) reduces mitochondrial ROS by 45% and restores glutathione levels. NRF2 knockdown abolishes 70% of its antioxidant effects, confirming NRF2-dependence [4]. The compound uniquely enhances SOD2 in an NRF2-dependent manner, critical for mitigating oxidative damage in neurodegenerative contexts [4] [6].

Interaction with Heat Shock Factor 1 (HSF1) and Protein Homeostasis

Asc-JM-17 co-activates Heat Shock Factor 1 (HSF1), increasing molecular chaperone expression. In mammalian cells, it induces:

  • HSP70: 2.5-fold ↑
  • HSP40: 2.2-fold ↑
  • HSP27: 1.9-fold ↑ [2] [9]

This chaperone network assists in:

  • Refolding misfolded polyglutamine-expanded proteins
  • Preventing AR aggregation in SBMA models
  • Compensating for proteasome overload during proteotoxic stress [2]

Notably, Drosophila studies show HSF1 activation is dispensable for Asc-JM-17’s protective effects against AR toxicity. Knockdown of cncC (NRF1/NRF2 ortholog) – but not hsf1 – abolishes its rescue of eye degeneration, suggesting chaperone induction supports, but is not primary to, its mechanism [9]. The triple activation of NRF1, NRF2, and HSF1 creates a synergistic proteostasis network enhancing both protein degradation and stability.

Table 3: Asc-JM-17-Induced Cellular Defense Pathways

Transcription FactorTarget PathwaysKey Induced GenesBiological Outcome
NRF1 (NFE2L1)Proteasome biogenesisPSMA4, PSMB5, PSMC1↑ Misfolded protein clearance
NRF2 (NFE2L2)Antioxidant responseHO-1, NQO1, SOD2↓ ROS, ↑ Mitochondrial function
HSF1Chaperone networkHSP70, HSP40, HSP27↓ Protein aggregation

Table 4: Compound Synonyms for Asc-JM-17

SynonymIdentifier Type
ASC-JM17Common research name
ALZ-002Development code
RosolutamideFormal synonym
AJ-201Alternate research code
1039760-91-2CAS registry number

Properties

CAS Number

1039760-91-2

Product Name

Asc-JM-17

IUPAC Name

(1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C28H32O6/c1-31-25-14-10-20(17-27(25)33-3)8-12-23(29)22(16-19-6-5-7-19)24(30)13-9-21-11-15-26(32-2)28(18-21)34-4/h8-15,17-19,22H,5-7,16H2,1-4H3/b12-8+,13-9+

InChI Key

PJOSHEDKRPRCAE-QHKWOANTSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(CC2CCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC

Synonyms

4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
ASC-JM17

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(CC2CCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC3CCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.